molecular formula C18H20N6O2 B6519317 1-(2-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920419-36-9

1-(2-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519317
CAS No.: 920419-36-9
M. Wt: 352.4 g/mol
InChI Key: HVYIVPPQNGLFKK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a tetrazole ring substituted with a 4-methylphenyl group and a 2-ethoxyphenyl moiety. The compound’s structure combines a urea linker (–NH–CO–NH–) with a tetrazole heterocycle, a design often associated with biological activity due to the hydrogen-bonding capacity of urea and the metabolic stability of tetrazoles. The ethoxy group at the ortho position of the phenyl ring may influence solubility and steric interactions, while the 4-methylphenyl group on the tetrazole could enhance lipophilicity.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-3-26-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYIVPPQNGLFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, synthesis, and biological relevance.

Substituent Variations on the Urea Moiety

  • 1-(3-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea () Key Difference: The urea’s aryl group is 3-methylphenyl instead of 2-ethoxyphenyl. However, the lack of an electron-donating ethoxy group may diminish electronic interactions in polar environments.
  • Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) () Key Difference: Replaces urea with a triazole-linked ketone and includes a chlorophenoxy group. Impact: The triazole and chlorophenoxy groups are critical for fungicidal activity, suggesting that the target compound’s tetrazole and ethoxyphenyl groups could similarly contribute to pesticidal properties.

Tetrazole vs. Triazole Core

  • 4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()

    • Key Difference : Uses a triazole core instead of tetrazole.
    • Impact : Triazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), affecting ionization under physiological conditions. The triazole derivative in exhibits antimicrobial activity, implying that the target compound’s tetrazole core might offer enhanced stability or altered target affinity.
  • 3-{[(4-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazole ()

    • Key Difference : Contains a sulfanyl (–S–) linker and triazole core.
    • Impact : The sulfanyl group increases hydrophobicity, which may improve membrane permeability compared to the urea linker in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
1-(2-Ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Tetrazole 2-Ethoxyphenyl, 4-methylphenyl ~353.4 (calculated) N/A (inferred stability from urea-tetrazole design)
1-(3-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Tetrazole 3-Methylphenyl, 4-methylphenyl ~323.4 (calculated) Likely improved lipophilicity
Triadimefon () Triazole 4-Chlorophenoxy, dimethylbutanone 293.75 Fungicidal activity
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazole 3-Methoxyphenyl, 4-methoxyphenethyl 353.41 Antimicrobial

Research Findings and Implications

  • Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles, suggesting the target compound could have a longer half-life in biological systems.
  • Synthetic Challenges : Steric hindrance from the ortho-ethoxy group may complicate synthesis, necessitating optimized conditions (e.g., elevated temperatures or polar solvents).

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